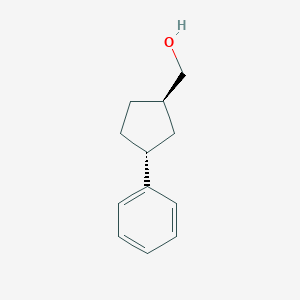

Cyclopentanemethanol,3-phenyl-,trans-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

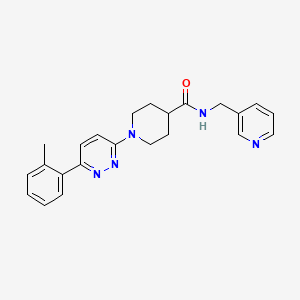

“Cyclopentanemethanol,3-phenyl-,trans-” is a chemical compound with the molecular formula C12H16O . It is also known as “(3-Phenyl-cyclopentyl)-methanol” and is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Cyclopentanemethanol,3-phenyl-,trans-” consists of a cyclopentane ring attached to a phenyl group via a methanol linkage . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis Applications

- Enzymatic methods have been developed for synthesizing enantiomers of 3-(substituted-phenyl) cyclopentanols, including compounds related to "Cyclopentanemethanol, 3-phenyl-, trans-". These methods use lipase-catalyzed transesterification for efficient and practical large-scale synthesis. This process is marked by high chemical yield and enantioselectivity, demonstrating the potential for producing biologically active compounds (Okumura et al., 2002).

Stereochemical Control in Organic Synthesis

- Studies on the reduction of 2-phenyl-2-(4-X-phenyl) cyclopentanones, closely related to the target compound, provide insights into stereochemical control in organic synthesis. These investigations help understand how different substituents and reaction conditions affect the cis/trans ratios of cyclopentanols, which is crucial for designing stereo-selective synthetic routes (Halterman & McEvoy, 1990).

Inhibitory Activity Against Sodium Channels

- Novel cyclopentane-based 3-phenyl-1-hydroxypropyl compounds, structurally related to "Cyclopentanemethanol, 3-phenyl-, trans-", have been evaluated for their inhibitory activity against the peripheral nerve sodium channel Na(V)1.7. These compounds, due to their structural characteristics, show promise in treating inflammatory and neuropathic pain (Ok et al., 2006).

Applications in Catalyst Stereochemistry

- Research on the stereochemistry of catalysts in hydrogenation reactions has involved compounds like 2-Cyclopentylidenecyclopentanol, which share structural similarities with the target compound. Understanding how different catalysts affect the stereochemistry of the hydrogenation products has implications for the selective synthesis of pharmaceuticals and fine chemicals (Mitsui et al., 1966).

Radical Clock Substrate Probes

- The compound trans-2-phenylmethylcyclopropane, structurally related to "Cyclopentanemethanol, 3-phenyl-, trans-", has been used as a substrate to investigate radical intermediates in the catalytic cycle of methane monooxygenase (MMO). This application contributes to a deeper understanding of MMO's mechanism, which is important for biotechnological and environmental applications (Liu et al., 1993).

Synthesis of Antitumor Agents

- Compounds structurally similar to "Cyclopentanemethanol, 3-phenyl-, trans-" have been used in the synthesis of analogues of cyclophosphamide, a well-known antitumor agent. This research helps in developing new anticancer drugs with potentially improved efficacy and reduced side effects (Boyd et al., 1980).

Safety and Hazards

“Cyclopentanemethanol,3-phenyl-,trans-” is considered a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

[(1R,3R)-3-phenylcyclopentyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYFKFLYALIOAD-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)

![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)but-2-ynamide](/img/structure/B2478107.png)

![N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2478109.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2478112.png)

![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2478113.png)

![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)